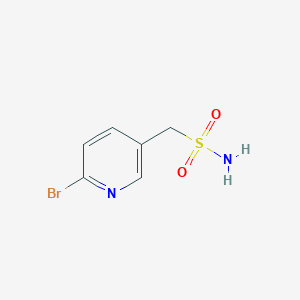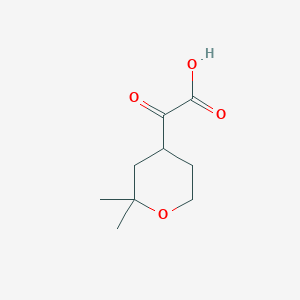
2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dimethyloxan-4-yl)-2-oxoacetic acid (DMOA) is a carboxylic acid that has been studied for its various biochemical and physiological effects. It is a derivative of oxamic acid, which is found in many organisms, including humans. DMOA has been used in scientific research for its potential uses in drug development and other medical applications.
Wissenschaftliche Forschungsanwendungen
2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid has been studied for its potential uses in drug development, as it has been found to have anti-inflammatory, anti-fungal, and anti-tumor properties. It has also been studied for its potential use in the treatment of diabetes, obesity, and other metabolic disorders. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.
Wirkmechanismus
The mechanism of action of 2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid is not yet fully understood. However, it is believed to act on a number of different pathways in the body, including the inhibition of the enzyme ACE2, which is involved in the regulation of blood pressure. Additionally, this compound has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Finally, this compound has been found to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folic acid.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation, reduce oxidative stress, and reduce the risk of certain types of cancer. Additionally, this compound has been found to reduce blood pressure, reduce cholesterol levels, reduce blood glucose levels, and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid in lab experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is non-toxic and has a low cost. However, it has a short half-life, which limits its use in long-term experiments. Additionally, it has a low solubility in water and is not stable in acidic conditions, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid. One potential direction is to further explore its potential use in drug development. Additionally, further research could be conducted to explore its potential use in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Additionally, further research could be conducted to explore its potential use in the treatment of metabolic disorders, such as diabetes and obesity. Finally, further research could be conducted to explore its potential use in the treatment of cancer.
Synthesemethoden
2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid can be synthesized through a variety of methods, including the reaction of oxamic acid with an alkyl halide, the reaction of oxamic acid with an alkyl sulfonate, and the reaction of oxamic acid with an alkyl sulfonamide. The most common method of synthesis is the reaction of oxamic acid with an alkyl halide, which produces a compound that is then hydrolyzed to form this compound. The reaction is as follows:
Oxamic acid + Alkyl halide → Alkyl oxamate → Hydrolysis → this compound
Eigenschaften
IUPAC Name |
2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2)5-6(3-4-13-9)7(10)8(11)12/h6H,3-5H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFFJZBCCYLKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(=O)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(3-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6603115.png)
![2-{[2-(4-bromo-1,3-thiazol-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid](/img/structure/B6603122.png)
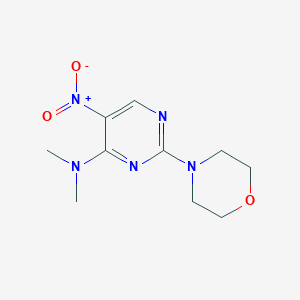
![{1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate](/img/structure/B6603129.png)
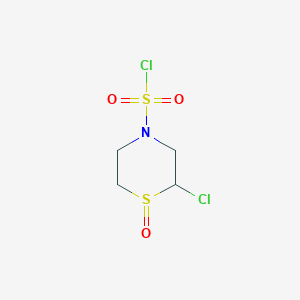
![tert-butyl N-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B6603139.png)
![8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B6603152.png)
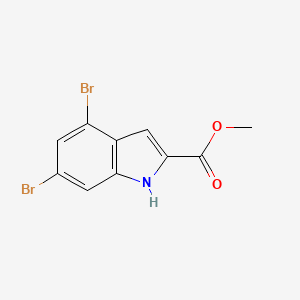
![2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid](/img/structure/B6603164.png)
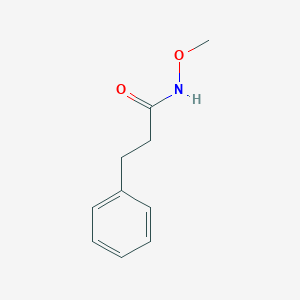
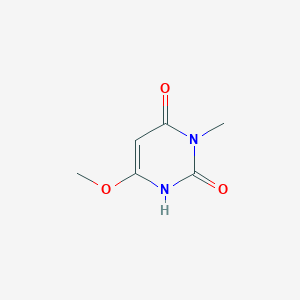

![5-{7-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}-2-(morpholin-4-yl)-1,3-benzoxazole](/img/structure/B6603194.png)
